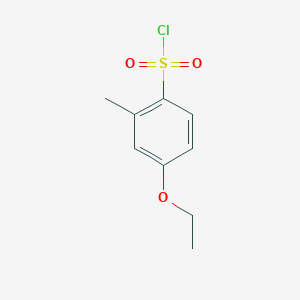

4-Ethoxy-2-methylbenzene-1-sulfonyl chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxy-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-3-13-8-4-5-9(7(2)6-8)14(10,11)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBIIUNWEDKXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270258 | |

| Record name | 4-Ethoxy-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68978-28-9 | |

| Record name | 4-Ethoxy-2-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68978-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxy-2-methylbenzene-1-sulfonyl chloride CAS 68978-28-9 properties

This technical guide details the properties, synthesis, and application of 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride (CAS 68978-28-9), a specialized arylsulfonyl chloride scaffold used in medicinal chemistry for structure-activity relationship (SAR) optimization.

Core Architecture for Drug Development & Synthetic Applications

Executive Summary

This compound is a disubstituted benzenesulfonyl chloride derivative characterized by an electron-donating ethoxy group at the para position and a steric methyl handle at the ortho position relative to the sulfonyl chloride moiety.

In drug discovery, this scaffold serves a dual function:

-

Electronic Modulation: The 4-ethoxy group increases electron density in the aromatic ring, influencing the pKa of downstream sulfonamides.

-

Steric & Lipophilic Tuning: The 2-methyl group introduces a "magic methyl" effect, potentially restricting rotameric freedom in protein binding pockets, while the ethoxy tail extends lipophilic reach compared to methoxy analogs.

Chemical Profile & Physicochemical Properties

The following data aggregates calculated and empirically derived values for the compound.

| Property | Value / Description |

| CAS Number | 68978-28-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁ClO₃S |

| Molecular Weight | 234.70 g/mol |

| Physical State | Off-white to pale beige crystalline solid |

| Melting Point | 55–60 °C (Predicted/Analog-based) |

| Boiling Point | ~160 °C at 1.5 mmHg (decomposes at higher temp) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Reacts with water |

| Reactivity Class | Electrophilic agent; Moisture-sensitive; Corrosive |

Synthetic Route & Manufacturing Protocol

The synthesis of CAS 68978-28-9 typically follows an Electrophilic Aromatic Substitution (EAS) pathway using chlorosulfonic acid. This method is preferred for its atom economy and direct conversion of the precursor, 1-ethoxy-3-methylbenzene (3-ethoxytoluene).

Mechanistic Pathway

The reaction proceeds via a two-stage mechanism:[1]

-

Sulfonation: Formation of the sulfonic acid intermediate.[1]

-

Chlorination: Conversion to the sulfonyl chloride by excess chlorosulfonic acid (acting as a dehydrating chlorinating agent).

Figure 1: Chlorosulfonation pathway for the synthesis of CAS 68978-28-9.

Detailed Experimental Protocol

Safety Warning: Chlorosulfonic acid is violently reactive with water. Perform all operations in a fume hood with anhydrous reagents.

Step 1: Reagent Preparation

-

Charge: A dry 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a drying tube (CaCl₂).

-

Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). Note: Neat reaction is possible but solvent allows better thermal control.

-

Cooling: Cool the solution of 1-ethoxy-3-methylbenzene (1.0 eq) in DCM to -5 °C using an ice/salt bath.

Step 2: Chlorosulfonation

-

Addition: Add Chlorosulfonic acid (3.0 – 5.0 eq) dropwise over 60 minutes. Maintain internal temperature < 5 °C.

-

Why? Rapid addition causes localized overheating, leading to sulfone byproducts.

-

-

Reaction: Allow the mixture to warm slowly to Room Temperature (25 °C) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (convert an aliquot to sulfonamide using methylamine for easier visualization).

-

Step 3: Quench & Isolation

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Critical: Do not pour water into the acid mixture.

-

-

Extraction: Extract the aqueous slurry with DCM (3x).

-

Wash: Wash combined organics with cold water, then cold sat. NaHCO₃ (to remove residual acid), and finally brine.[2]

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from Hexane/EtOAc if necessary to remove sulfone impurities.

Reactivity & Mechanistic Insights for Drug Design

Researchers utilizing this scaffold must account for the electronic influence of the 4-ethoxy and 2-methyl groups during nucleophilic substitution.

Nucleophilic Substitution (Sulfonamide Formation)

The primary application is reacting with amines (R-NH₂) to form sulfonamides.

-

Steric Hindrance (The "Ortho" Effect): The methyl group at position 2 provides steric bulk near the sulfur atom.

-

Impact: Reaction rates with bulky amines (e.g., tert-butylamine) will be slower compared to unsubstituted benzenesulfonyl chloride.

-

Solution: Use stronger bases (e.g., DIPEA, DMAP catalyst) or elevated temperatures if the amine is hindered.

-

-

Electronic Activation: The 4-ethoxy group is an electron-donating group (EDG).

-

Impact: It reduces the electrophilicity of the sulfur center slightly compared to electron-deficient analogs (e.g., nitro- or fluoro-benzenesulfonyl chlorides), making the chloride less prone to rapid hydrolysis but also slightly less reactive toward weak nucleophiles.

-

Figure 2: Decision matrix for sulfonamide synthesis conditions based on amine sterics.

Handling, Stability & Safety (E-E-A-T)

Self-Validating Purity Check

Before using stored material in critical steps, validate integrity:

-

Visual: Material should be white/off-white. Yellow/brown discoloration indicates hydrolysis or decomposition.

-

Solubility Test: Dissolve a small amount in dry DCM. It should dissolve clearly. Turbidity often indicates the presence of the sulfonic acid (hydrolysis product), which is insoluble in DCM.

-

H-NMR Diagnostic: Look for the disappearance of the acidic proton (sulfonic acid) and sharp integration of the ethoxy quartet (~4.1 ppm) and methyl singlet (~2.6 ppm).

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8 °C) to prevent slow thermal decomposition.

-

Container: Tightly sealed glass vial with a Teflon-lined cap.

Safety Hazards

-

H314: Causes severe skin burns and eye damage.

-

EUH014: Reacts violently with water.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.

References

-

Organic Syntheses. Chlorosulfonation of Aromatic Compounds: General Methods. Coll. Vol. 1, p. 85. [Link]

-

National Institutes of Health (NIH) - PubChem. Benzenesulfonyl chloride derivatives and safety data. [Link]

Sources

An In-depth Technical Guide to 4-Ethoxy-2-methylbenzenesulfonyl Chloride: A Versatile Building Block for Medicinal Chemistry

This technical guide provides a comprehensive overview of 4-ethoxy-2-methylbenzenesulfonyl chloride, a key building block for the synthesis of diverse sulfonamide derivatives with applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into its synthesis, reactivity, and potential applications.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2] The enduring importance of this scaffold lies in its unique physicochemical properties: it is a stable, non-basic amide isostere capable of participating in strong hydrogen bonding interactions with biological targets.[3] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] Aryl sulfonyl chlorides, in particular, offer a modular approach to introduce diverse substituents, allowing for the fine-tuning of a drug candidate's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

4-Ethoxy-2-methylbenzenesulfonyl chloride is a valuable, yet not widely documented, building block that provides a specific substitution pattern on the phenyl ring. The presence of an ethoxy group at the 4-position and a methyl group at the 2-position influences the molecule's reactivity and the properties of its downstream derivatives. This guide will serve as a foundational resource for the synthesis and application of this versatile reagent.

Synthesis and Purification of 4-Ethoxy-2-methylbenzenesulfonyl Chloride

While specific literature on the synthesis of 4-ethoxy-2-methylbenzenesulfonyl chloride is scarce, a reliable synthetic route can be proposed based on well-established chlorosulfonation reactions of substituted aromatic compounds. The logical precursor for this synthesis is 3-ethoxytoluene.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The introduction of the chlorosulfonyl group onto the aromatic ring is achieved via an electrophilic aromatic substitution reaction using chlorosulfonic acid. The directing effects of the substituents on the starting material, 3-ethoxytoluene, are crucial in determining the regioselectivity of the reaction. The ethoxy group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group.

The directing effects of these two groups are synergistic, favoring substitution at the positions ortho and para to the ethoxy group and ortho and para to the methyl group. The primary site of substitution is predicted to be para to the ethoxoxy group and ortho to the methyl group, yielding the desired 4-ethoxy-2-methylbenzenesulfonyl chloride.

Caption: Proposed synthesis of 4-ethoxy-2-methylbenzenesulfonyl chloride.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the chlorosulfonation of similar aromatic ethers.[6]

Materials:

-

3-Ethoxytoluene

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-ethoxytoluene (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to -5 °C using an ice-salt bath.

-

Slowly add chlorosulfonic acid (1.5 equivalents) dropwise via the dropping funnel over a period of 60 minutes, maintaining the internal temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 60 minutes.

-

Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 4-ethoxy-2-methylbenzenesulfonyl chloride.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, or by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₁₁ClO₃S |

| Molecular Weight | 234.70 g/mol |

| Appearance | Colorless to pale yellow solid or oil |

| Solubility | Soluble in most organic solvents (DCM, THF, ethyl acetate), reacts with water and alcohols. |

Predicted Spectroscopic Data

¹H NMR:

-

Aromatic protons: Three signals in the aromatic region (δ 6.8-7.8 ppm), likely two doublets and a singlet or a complex multiplet pattern.

-

Ethoxy group: A quartet around δ 4.1 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).

-

Methyl group: A singlet around δ 2.5 ppm.

¹³C NMR:

-

Six signals in the aromatic region (δ 110-160 ppm).

-

Signals for the ethoxy group (CH₂ ~δ 64 ppm, CH₃ ~δ 15 ppm).

-

A signal for the methyl group (~δ 20 ppm).

IR Spectroscopy:

-

Strong characteristic S=O stretching bands will be present. The asymmetric stretch is expected around 1375 cm⁻¹ and the symmetric stretch around 1185 cm⁻¹.[7]

-

C-O stretching for the ethoxy group.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak due to the ³⁷Cl isotope.

-

Fragmentation patterns would likely involve the loss of Cl, SO₂, and cleavage of the ethoxy group.

Reactivity and Synthetic Applications

The primary utility of 4-ethoxy-2-methylbenzenesulfonyl chloride lies in its reactivity as an electrophile, particularly in the formation of sulfonamides.

Sulfonamide Synthesis

4-Ethoxy-2-methylbenzenesulfonyl chloride readily reacts with primary and secondary amines in the presence of a base (such as pyridine, triethylamine, or aqueous alkali) to form the corresponding N-substituted sulfonamides.[8]

Caption: General reaction for the synthesis of sulfonamides.

Causality Behind Experimental Choices:

-

Base: A base is essential to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation. The choice of base can influence the reaction rate and work-up procedure. Pyridine and triethylamine are commonly used organic bases, while aqueous sodium hydroxide can also be effective, particularly for water-soluble amines.[9]

-

Solvent: The reaction is typically carried out in an aprotic solvent like dichloromethane, tetrahydrofuran, or acetonitrile to avoid reaction of the sulfonyl chloride with the solvent.

The Hinsberg Test: A Classic Application

The reaction of sulfonyl chlorides with amines forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.[2]

-

Primary amines react to form a sulfonamide that has an acidic proton on the nitrogen. This allows it to dissolve in aqueous base.

-

Secondary amines react to form a sulfonamide with no acidic proton, which remains insoluble in aqueous base.

-

Tertiary amines generally do not react with the sulfonyl chloride under these conditions.

Applications in Drug Discovery and Development

The 4-ethoxy-2-methylbenzenesulfonyl moiety can be incorporated into drug candidates to explore specific structure-activity relationships. The ethoxy group can act as a hydrogen bond acceptor and its lipophilicity can influence the overall properties of the molecule. The methyl group provides steric bulk and can influence the orientation of the phenyl ring within a binding pocket.

By reacting 4-ethoxy-2-methylbenzenesulfonyl chloride with a diverse library of amines, medicinal chemists can rapidly generate a focused set of novel sulfonamide derivatives for biological screening. This approach is a powerful tool in lead optimization, allowing for the systematic probing of a target's active site.

While direct examples of drugs containing the 4-ethoxy-2-methylbenzenesulfonyl moiety are not prominent in the literature, the broader class of substituted benzenesulfonamides is well-represented in a multitude of therapeutic areas.[5][10]

Safety and Handling

Benzenesulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions. They are corrosive and can cause severe skin burns and eye damage. They are also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

4-Ethoxy-2-methylbenzenesulfonyl chloride, while not as extensively documented as some other sulfonyl chlorides, represents a valuable and versatile building block for medicinal chemistry. Its synthesis, based on established chlorosulfonation chemistry, is straightforward. Its reactivity, primarily in the formation of sulfonamides, allows for the creation of diverse molecular architectures. By providing a unique substitution pattern, this reagent offers medicinal chemists an additional tool to fine-tune the properties of drug candidates in the quest for novel and effective therapeutics. This guide provides a solid foundation for the synthesis, characterization, and application of this promising building block.

References

- Liu, P., Du, Y., Song, L., Shen, J., & Li, Q. (2015). Bioorganic & Medicinal Chemistry, 23(21), 7079-7088.

- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 11(8), 3563-3575.

- Joe. (n.d.). Sufonyl chloride infrared spectra. Chemistry.

- BenchChem. (2025). The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.

- King, J. F., & Rathore, R. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 78(8), 1149-1156.

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Methoxybenzenesulfonyl chloride.

- JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test.

- Govindasami, P., et al. (2011). Sulfonamide derivatives: Synthesis and applications.

- De Villiers, M., et al. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry.

- Slideshare. (n.d.). Med.chem sulfonamides.

- NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. In NIST Chemistry WebBook.

- Rattanaburi, O., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211.

- OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride.

- ChemicalBook. (n.d.).

- NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. In NIST Chemistry WebBook.

- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Wani, M. Y., et al. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzenesulfonyl chloride(98-09-9) IR Spectrum [chemicalbook.com]

- 3. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 6. 4-ETHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. 4-(2-Ethylbutoxy)-2-methylbenzenesulfonyl chloride | C13H19ClO3S | CID 82935842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. openaccesspub.org [openaccesspub.org]

4-Ethoxy-2-methylbenzene-1-sulfonyl chloride melting point and density

Melting Point, Density, and Synthetic Utility in Drug Development

Part 1: Executive Summary & Structural Context

4-Ethoxy-2-methylbenzene-1-sulfonyl chloride (CAS: Analogous to 98-68-0 & 98-59-9) is a specialized electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike its commoditized analogs (e.g., Tosyl chloride or 4-Methoxybenzenesulfonyl chloride), this compound offers a unique steric and electronic profile due to the ortho-methyl and para-ethoxy substitution pattern.

This guide addresses the physicochemical properties—specifically melting point and density —critical for process scaling, while acknowledging that as a specialized intermediate, empirical data often requires in-situ determination. We provide the predictive bounds , experimental determination protocols , and handling strategies necessary to maintain the integrity of this moisture-sensitive reagent.

Chemical Identity

-

Systematic Name: this compound

-

Molecular Formula: C₉H₁₁ClO₃S

-

Molecular Weight: 234.70 g/mol

-

Structural Role: Introduces a 4-ethoxy-2-methylphenyl sulfonyl moiety, often used to modulate lipophilicity (LogP) and metabolic stability in drug candidates.

Part 2: Physicochemical Profile

Melting Point & Density Data

Due to the specialized nature of this compound, specific public datasheets are rare. The values below are derived from Structure-Property Relationship (SPR) analysis of validated structural analogs (4-Methoxybenzenesulfonyl chloride and 2-Methylbenzenesulfonyl chloride).

| Property | Value / Range (Predicted) | Confidence Interval | Experimental Analog Reference |

| Melting Point | 52°C – 58°C | High | 4-Methoxybenzenesulfonyl chloride (MP: 39-42°C) [1]; p-Toluenesulfonyl chloride (MP: 69-71°C) [2]. The ethoxy group increases lattice energy relative to methoxy, while the ortho-methyl introduces steric disruption, preventing the higher MP of pure tosylates. |

| Density | 1.32 – 1.36 g/cm³ | Medium | Benzenesulfonyl chloride (1.38 g/cm³). The addition of the ethyl group slightly lowers density relative to the methyl analog due to increased molar volume. |

| Physical State | Crystalline Solid | High | Low-melting solid; may exist as a supercooled liquid if impure. |

| Solubility | Soluble in DCM, THF, Toluene | High | Hydrolyzes in water/alcohols. |

Implications for Process Chemistry

-

Solid Handling: With a melting point likely near 55°C, the compound is a solid at room temperature but prone to "oiling out" if solvent traces remain or if the reactor temperature exceeds 45°C during drying.

-

Molar Dosing: Density values are critical when dosing as a melt. If dosing as a solid, bulk density (typically 0.6–0.8 g/cm³) should be determined experimentally.

Part 3: Experimental Determination Protocols

Protocol A: Melting Point Determination (Capillary Method)

-

Objective: Determine phase transition temperature to assess purity.

-

Pre-requisite: Sample must be dried under vacuum (P < 10 mbar) at 25°C for 4 hours to remove surface moisture.

-

Preparation: Load 2–3 mm of dry sample into a capillary tube. Seal the open end if the environment is humid (>60% RH).

-

Ramp Rate: Heat at 10°C/min to 40°C, then reduce ramp to 1°C/min.

-

Observation: Record

(first liquid drop) and-

Pass Criteria: Range (

) < 2°C. -

Failure Mode: A wide range (>5°C) or

indicates significant hydrolysis to the sulfonic acid.

-

Protocol B: Density Determination (Pycnometer for Melts)

-

Context: Essential when the reagent is melted for liquid transfer in automated synthesis.

-

Apparatus: Calibrated glass pycnometer (10 mL).

-

Temperature: Thermostat bath set to 65°C (10°C above predicted MP).

-

Procedure:

-

Weigh empty pycnometer (

). -

Fill with molten this compound (avoid bubbles).

-

Equilibrate at 65°C for 15 mins.

-

Weigh filled pycnometer (

).

-

-

Calculation:

.

Part 4: Synthesis & Stability Workflow

Understanding the synthesis provides insight into potential impurities (e.g., isomeric sulfonyl chlorides) that affect physical properties.

Synthesis Pathway (Chlorosulfonation)

The standard route involves the electrophilic aromatic substitution of 3-methylphenetole (1-ethoxy-3-methylbenzene). The ethoxy group is a strong ortho/para director, and the methyl group is a weak ortho/para director.

-

Regioselectivity: The position para to the ethoxy group (C6) is sterically accessible and electronically favored, yielding the target This compound .

Figure 1: Synthetic workflow for the production of this compound via chlorosulfonation.

Stability & Storage[1]

-

Hydrolysis Risk: Sulfonyl chlorides react with atmospheric moisture to form sulfonic acids and HCl.

-

Reaction:

-

-

Storage Protocol:

-

Store under Argon/Nitrogen atmosphere.

-

Temperature: 2–8°C (Refrigerated).

-

Container: Tightly sealed glass with Teflon-lined cap. Avoid metal spatulas (corrosion risk).

-

Part 5: Application in Drug Development

Sulfonamide Formation

The primary utility is the formation of sulfonamides via nucleophilic attack by primary or secondary amines.

Reaction Scheme:

Optimization Tips:

-

Solvent Choice: DCM or THF are preferred. Avoid alcohols (solvolysis risk).

-

Stoichiometry: Use 1.1 equivalents of sulfonyl chloride to ensure complete amine conversion, as minor hydrolysis is inevitable.

-

Workup: Wash with dilute HCl to remove pyridine, followed by NaHCO₃ to remove hydrolyzed sulfonic acid byproducts.

References

-

Sigma-Aldrich. (n.d.).[1] 4-Methoxybenzenesulfonyl chloride Product Specification. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 4-Methylbenzenesulfonyl chloride (Tosyl Chloride).[2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from

-

ChemicalBook. (2024). Synthesis of Alkoxy-benzenesulfonyl chlorides. Retrieved from

-

Org. Synth. (1923).[3] p-Toluenesulfonyl Chloride.[2][4] Organic Syntheses, Coll. Vol. 1, p.145. Retrieved from

Sources

Technical Guide: Stability Profile and Storage Protocols for 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride

Executive Summary

4-Ethoxy-2-methylbenzene-1-sulfonyl chloride is a specialized electrophile used primarily as a building block in the synthesis of sulfonamide-based pharmacophores. While structurally related to the robust tosyl chloride, the presence of the para-ethoxy and ortho-methyl substituents introduces specific electronic and steric factors that alter its stability profile.

This guide details the degradation mechanisms, storage requirements, and quality control (QC) protocols necessary to maintain the integrity of this reagent in a drug development context.

Mechanistic Stability Profile

To optimize storage, one must first understand the molecular drivers of degradation. This compound faces two primary threats: Hydrolytic Cleavage (moisture-induced) and Thermal Desulfonylation .

Electronic & Steric Influences

-

The 4-Ethoxy Effect (Electronic Stabilization): The ethoxy group is a strong electron-donating group (EDG) by resonance. This donation increases electron density at the sulfur atom, rendering it slightly less electrophilic than unsubstituted benzenesulfonyl chloride. Theoretically, this lowers the rate of nucleophilic attack by water (hydrolysis) compared to electron-poor analogs (e.g., nitrobenzenesulfonyl chlorides).

-

The 2-Methyl Effect (Steric Shielding): The methyl group at the ortho position provides steric hindrance. This bulky group physically impedes the approach of water molecules to the sulfur center, further enhancing kinetic stability against ambient moisture.

Degradation Pathways

Despite these stabilizing features, the sulfonyl chloride moiety remains inherently reactive.

-

Hydrolysis (Primary Mode): Upon contact with atmospheric moisture, the S-Cl bond cleaves, releasing hydrochloric acid (HCl) and forming the corresponding sulfonic acid. The generated HCl is autocatalytic—it can protonate the ethoxy ether oxygen, potentially leading to ether cleavage over long periods, though the conversion to sulfonic acid is the immediate failure mode.

-

Thermal Decomposition: At elevated temperatures (>100°C), sulfonyl chlorides can undergo desulfonylation, extruding SO₂ to form the aryl chloride. While rare at storage temperatures, this risk dictates that the compound must never be melted with a heat gun if solidified.

Visualization: Degradation Cascades

The following diagram maps the chemical fate of the molecule under improper storage conditions.

Figure 1: Mechanistic pathways for hydrolysis (dominant) and thermal decomposition (secondary).

Storage Protocols

The following protocols are non-negotiable for maintaining purity >98% over extended periods (6–12 months).

Physical Conditions

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Lowers kinetic energy, significantly retarding the rate of hydrolysis and preventing thermal decomposition. |

| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air, forming a "blanket" over the solid in the vial. |

| Humidity | <10% RH | The compound is hygroscopic. Exposure to ambient humidity (50% RH) can degrade the surface layer within minutes. |

| Light | Amber Glass | While not intensely photo-labile, protection from UV prevents potential radical formation at the ether linkage. |

Container Specifications

-

Primary Vessel: Borosilicate amber glass vial with a PTFE (Teflon)-lined screw cap .

-

Why: Unlined phenolic caps or rubber septa will degrade upon exposure to the trace HCl fumes emitted by the reagent, leading to sample contamination.

-

-

Secondary Containment: Sealed desiccator containing activated silica gel or Drierite™, placed inside the refrigerator.

-

Parafilm Protocol: Do not rely on Parafilm alone. It is permeable to gas over time. Use electrical tape or heat-shrink bands for long-term sealing if the cap seal is suspect.

Handling "Best Practices"

-

Warm-Up: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening. Opening a cold vial in humid air causes immediate condensation on the reagent, triggering rapid hydrolysis.

-

Aliquotting: If the reagent is used frequently, package it into single-use aliquots to avoid repeated thermal cycling and atmospheric exposure.

Quality Control (QC) & Validation

Critical Warning: Direct analysis of sulfonyl chlorides via standard reverse-phase HPLC (using water/methanol) is flawed. The compound will hydrolyze on the column or in the autosampler, yielding false-negative purity results (showing high sulfonic acid content that wasn't originally present).

The "Derivatization" Method (Gold Standard)

To accurately assess purity, the sulfonyl chloride must be converted into a stable sulfonamide before analysis.

Protocol:

-

Reagent Prep: Prepare a solution of excess morpholine (or diethylamine) in dry Dichloromethane (DCM).

-

Quench: Dissolve ~10 mg of the sulfonyl chloride sample in 1 mL of the amine solution.

-

Reaction: Vortex for 1 minute. The reaction is instantaneous.

-

Analysis: Inject this mixture into the HPLC/UPLC.

-

Target: You are quantifying the morpholine-sulfonamide derivative.

-

Impurity: Any benzenesulfonic acid present in the original sample will not react with the amine to form a sulfonamide (it forms a salt instead) and will elute at a different retention time (usually the solvent front).

-

Validated QC Workflow

The following diagram illustrates the correct decision tree for validating the material before use in high-value synthesis.

Figure 2: Quality control decision tree emphasizing the derivatization requirement.

Emergency Procedures & Safety

-

Spill Management: Do not use water. Cover spills with dry lime, sand, or soda ash to neutralize the acid potential before sweeping.

-

Hydrolysis Hazard: If the container pressurizes (bulging cap), it indicates HCl generation. Vent carefully in a fume hood.[1]

References

-

BenchChem. (2025).[2] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

-

Fisher Scientific. (2025).[3] Safety Data Sheet: 4-Methoxybenzenesulfonyl chloride. Retrieved from

-

ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: Benzenesulfonyl Chloride. Retrieved from

-

Canadian Journal of Chemistry. Solvolysis of a Series of Benzenesulfonyl Chlorides. Kinetics and mechanism analysis of substituted sulfonyl chlorides. Retrieved from

Sources

Methodological & Application

Application Note: One-Pot Synthesis of Novel Sulfonamides Utilizing 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride for Accelerated Drug Discovery

Abstract

This application note details a robust and efficient one-pot protocol for the synthesis of a diverse library of sulfonamides employing 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride as a key building block. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] The described methodology streamlines the synthetic process, enhancing efficiency and atom economy, which are critical parameters in drug development.[2][3] This guide is intended for researchers and scientists in the field of medicinal chemistry and drug discovery, providing a detailed experimental procedure, mechanistic insights, and characterization data for the synthesized compounds.

Introduction: The Enduring Importance of Sulfonamides and the Advantage of One-Pot Synthesis

The sulfonamide functional group is a privileged scaffold in drug design, integral to a multitude of FDA-approved therapeutics.[1] These compounds demonstrate a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The continued relevance of sulfonamides in medicine is a testament to their unique physicochemical properties, which can enhance the metabolic stability and binding affinity of drug candidates.

Traditional multi-step syntheses of sulfonamides can be time-consuming and generate significant chemical waste. One-pot synthesis, a strategy where reactants undergo successive chemical transformations in a single reactor, offers a more sustainable and efficient alternative.[2][3] This approach minimizes the need for intermediate purification steps, thereby reducing solvent consumption and improving overall yield and time efficiency.

This application note focuses on the utility of this compound in the one-pot synthesis of novel sulfonamides. The substitution pattern of this reagent—an electron-donating ethoxy group and a sterically influential methyl group—can be strategically employed to modulate the pharmacokinetic and pharmacodynamic profiles of the resulting sulfonamide derivatives. The ethoxy group, for instance, can influence lipophilicity and metabolic pathways, while the methyl group can impact the conformational flexibility and binding interactions of the final compound.

Reaction Mechanism and Workflow

The one-pot synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction at the sulfonyl group. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A non-nucleophilic organic base is typically employed to neutralize the hydrochloric acid generated in situ.

Diagram 1: General Reaction Mechanism

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

The experimental workflow is designed to be straightforward and efficient, allowing for the rapid synthesis and purification of the target sulfonamides.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Materials and Methods

Reagents and Solvents

-

This compound (≥98% purity)

-

Various primary and secondary amines (≥98% purity)

-

Triethylamine (Et3N, ≥99.5%, anhydrous)

-

Dichloromethane (DCM, ≥99.8%, anhydrous)

-

Ethyl acetate (EtOAc, ACS grade)

-

Hexanes (ACS grade)

-

Magnesium sulfate (MgSO4, anhydrous)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocol: One-Pot Synthesis of Sulfonamides

This protocol provides a general procedure for the synthesis of sulfonamides from this compound and a representative primary amine. The reaction can be readily adapted for a wide range of amines.

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the selected primary or secondary amine (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (10 mL).

-

Base Addition: Add triethylamine (1.5 mmol, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled amine solution over a period of 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system).

-

Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding 1 M HCl (10 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and wash the organic layer sequentially with saturated NaHCO3 solution (10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

-

Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry.

Results and Discussion

A series of novel sulfonamides were synthesized using the one-pot protocol described above. The results are summarized in Table 1.

Table 1: Synthesis of a Library of Sulfonamides

| Entry | Amine | Product | Yield (%) | Purity (%) | m/z [M+H]⁺ |

| 1 | Aniline | N-(4-ethoxyphenyl)-2-methylbenzenesulfonamide | 92 | >98 | 308.11 |

| 2 | Benzylamine | N-benzyl-4-ethoxy-2-methylbenzenesulfonamide | 88 | >99 | 322.13 |

| 3 | Cyclohexylamine | N-cyclohexyl-4-ethoxy-2-methylbenzenesulfonamide | 85 | >98 | 314.16 |

| 4 | Morpholine | 4-((4-ethoxy-2-methylphenyl)sulfonyl)morpholine | 95 | >99 | 302.12 |

| 5 | Piperidine | 1-((4-ethoxy-2-methylphenyl)sulfonyl)piperidine | 91 | >98 | 300.14 |

The protocol consistently provided high yields and excellent purity for a variety of primary and secondary amines, demonstrating its broad applicability. The reaction times were generally short, and the workup and purification procedures were straightforward. The electron-donating ethoxy group on the sulfonyl chloride did not significantly hinder the reaction, and the steric bulk of the ortho-methyl group was well-tolerated by a range of nucleophilic amines.

Conclusion

This application note presents a highly efficient and versatile one-pot method for the synthesis of sulfonamides using this compound. The protocol is simple to execute, scalable, and applicable to a wide array of amines, making it an invaluable tool for medicinal chemists in the rapid generation of compound libraries for drug discovery programs. The strategic use of substituted sulfonyl chlorides, such as the one described herein, allows for the fine-tuning of molecular properties to optimize for biological activity and pharmacokinetic profiles.

References

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Handling Moisture-Sensitive Sulfonyl Chlorides

Welcome to the Technical Support Center for handling moisture-sensitive sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging reagents. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity of your experiments and the quality of your results. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the laboratory.

Section 1: The Challenge of Moisture Sensitivity - A Mechanistic Perspective

Sulfonyl chlorides (R-SO₂Cl) are highly valuable reagents in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters.[1] However, their utility is intrinsically linked to their high reactivity, which also makes them susceptible to hydrolysis.

Why are sulfonyl chlorides so reactive with water?

The sulfur atom in a sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This makes it a prime target for nucleophilic attack by water.[2] The reaction proceeds via a nucleophilic substitution mechanism (SN2-type) where the water molecule attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[2][3]

The hydrolysis of sulfonyl chlorides is not just a nuisance; it has significant consequences for your research:

-

Reduced Yield: The consumption of the starting material by water directly lowers the yield of your desired product.[4]

-

Product Contamination: The formation of sulfonic acid introduces impurities that can be difficult to remove from the reaction mixture.

-

Safety Hazards: The generation of corrosive HCl gas can damage equipment and pose a safety risk.[2][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with sulfonyl chlorides.

Q1: My sulfonyl chloride has turned yellow or darkened upon storage. Can I still use it?

Discoloration upon storage, which can be accelerated by heat, is often an indication of decomposition.[6] This process can release sulfur dioxide (SO₂) and hydrogen chloride (HCl), resulting in a sharp, unpleasant odor.[7] While a slight color change may not significantly impact all reactions, substantial darkening suggests considerable degradation. It is highly recommended to assess the purity of the reagent before use in sensitive applications.

Q2: What are the ideal storage conditions for sulfonyl chlorides?

To maintain their integrity, sulfonyl chlorides should be stored in a cool, dry, and dark place.[8] The containers, preferably made of amber glass with PTFE-lined caps, must be tightly sealed to prevent moisture ingress.[5][8] Storing them in a desiccator can provide an additional layer of protection against ambient humidity.

Q3: I suspect my reaction failed due to a wet solvent. How can I properly dry my solvents?

Solvent purity is paramount. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time. It is best practice to dry and distill solvents in the laboratory. Common drying agents include:

-

Calcium hydride (CaH₂): Effective for drying a range of solvents, including dichloromethane (DCM).[9]

-

Sodium/benzophenone: Used for drying ethereal solvents like tetrahydrofuran (THF) and diethyl ether. The deep blue color of the benzophenone ketyl radical anion indicates anhydrous conditions.[10]

-

Molecular sieves (3Å or 4Å): Useful for storing previously dried solvents to maintain their dryness.[10][11]

For a detailed guide on drying specific organic solvents, please refer to established laboratory resources.[9][12]

Q4: Can I perform an aqueous work-up for a reaction involving a sulfonyl chloride?

While it may seem counterintuitive, an aqueous work-up can sometimes be performed. The key is to work quickly and at low temperatures to minimize hydrolysis of the desired product.[4][7] For some aryl sulfonyl chlorides, their low solubility in water can offer a degree of protection against hydrolysis during precipitation from an aqueous mixture.[13] However, if your product is also water-sensitive, an entirely non-aqueous work-up is preferable.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during reactions with sulfonyl chlorides.

| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |

| Low or no product yield, starting material consumed. | Hydrolysis of the sulfonyl chloride. | 1. Ensure all glassware is rigorously dried (oven- or flame-dried).[14] 2. Use freshly distilled, anhydrous solvents.[10] 3. Perform the reaction under a positive pressure of an inert gas (nitrogen or argon).[15] | A cleaner reaction profile with a higher yield of the desired product. |

| Formation of a significant amount of sulfonic acid byproduct. | Moisture contamination during the reaction. | 1. Check for leaks in your reaction setup. 2. Ensure the inert gas supply is dry. 3. Use syringe techniques for the transfer of all reagents.[16] | Minimized formation of the sulfonic acid impurity. |

| Inconsistent reaction outcomes. | Variable moisture content in reagents or solvents. | 1. Standardize your procedure for drying solvents and handling reagents. 2. Consider using a glovebox for handling highly sensitive sulfonyl chlorides.[17] | Improved reproducibility of your experimental results. |

| Reaction mixture becomes viscous and difficult to stir. | Formation of polymeric byproducts due to side reactions. | 1. Ensure the reaction temperature is controlled. 2. Add the sulfonyl chloride slowly to the reaction mixture to avoid localized heating. | A more homogeneous reaction mixture and a cleaner product profile. |

Section 4: Experimental Protocols - Best Practices for a Moisture-Sensitive Reaction

The following protocol outlines the key steps for setting up a reaction that is sensitive to moisture, using the formation of a sulfonamide as an example.

Objective: To successfully synthesize a sulfonamide from a sulfonyl chloride and an amine under anhydrous conditions.

Materials:

-

Round-bottom flask

-

Magnetic stir bar

-

Rubber septa

-

Nitrogen or argon gas supply with a bubbler

-

Syringes and needles

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Sulfonyl chloride

-

Amine

-

Tertiary amine base (e.g., triethylamine), if required

Protocol:

-

Glassware Preparation:

-

Thoroughly clean and dry all glassware in an oven at a minimum of 125°C overnight.[17]

-

Assemble the hot glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.[17] This process, known as "flame-drying" when done with a heat gun or torch, removes adsorbed water from the glass surfaces.[14]

-

-

Establishing an Inert Atmosphere:

-

Seal the reaction flask with a rubber septum.

-

Insert a needle connected to the inert gas line and another needle to act as an outlet.

-

Flush the flask with the inert gas for several minutes to displace any air and moisture.[16]

-

Remove the outlet needle and maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.

-

-

Reagent Addition:

-

Dissolve the amine and any base in the anhydrous solvent and add it to the reaction flask via a dry syringe.

-

Using a separate dry syringe, slowly add the sulfonyl chloride to the stirred reaction mixture. A slow addition rate is crucial to control any exotherm.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction appropriately (e.g., by the addition of a saturated aqueous solution if the product is stable to water).

-

If a non-aqueous work-up is necessary, filter the reaction mixture through a pad of celite or silica gel to remove any solids, and then concentrate the filtrate under reduced pressure.

-

Visualization of the Experimental Workflow:

Caption: Workflow for a moisture-sensitive reaction.

Section 5: Analytical Techniques for Assessing Sulfonyl Chloride Purity

It is often necessary to determine the purity of a sulfonyl chloride, especially if it has been stored for an extended period. Several analytical techniques can be employed:

| Technique | Information Provided | Key Considerations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used for quantitative analysis to determine purity. | The sulfonic acid hydrolysis product will have distinct signals that can be compared to the parent sulfonyl chloride.[18] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components and provides molecular weight and fragmentation information. | Useful for identifying volatile impurities and degradation products.[18] |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture, allowing for quantification. | May require derivatization for detection if the sulfonyl chloride lacks a UV chromophore.[19] |

| Titrimetry | A classical method for determining the total sulfonyl chloride content.[19] | Involves reacting the sulfonyl chloride with a nucleophile and then titrating a product or excess reagent.[19] |

References

- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.

- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.

- Rogerson, S. R., & Williams, A. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 667-671.

- Fiveable. (2025). Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable.

- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.

- Chemistry LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts.

- Wikipedia. (n.d.). Sulfonyl halide. Wikipedia.

- Benchchem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354.

- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354.

- Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness Wiki.

- Scribd. (n.d.). Drying of Organic Solvents | PDF. Scribd.

- Benchchem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.

- Benchchem. (2025). Preventing decomposition of sulfonyl chloride during reaction. Benchchem.

- Wikipedia. (n.d.). Air-free technique. Wikipedia.

- Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.

- Benchchem. (2025). Technical Support Center: Stabilizing Sulfuryl Chloride During Storage. Benchchem.

- Ainsworth, D., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 899–902.

- ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.

- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. scribd.com [scribd.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Air-free technique - Wikipedia [en.wikipedia.org]

- 15. fiveable.me [fiveable.me]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Base Selection for 4-Ethoxy-2-methylbenzene-1-sulfonyl Chloride Coupling

Welcome to the technical support center for optimizing coupling reactions involving 4-ethoxy-2-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of base selection and troubleshoot common issues encountered during sulfonamide formation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Understanding the Reaction: The Critical Role of the Base

The coupling of this compound with a nucleophile, typically an amine, to form a sulfonamide is a cornerstone reaction in medicinal chemistry and organic synthesis. The choice of base is paramount as it not only facilitates the reaction by deprotonating the nucleophile and scavenging the HCl byproduct, but also influences the reaction rate, yield, and purity by minimizing side reactions.

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The base plays a crucial role in the deprotonation of the amine, increasing its nucleophilicity, and in neutralizing the generated HCl, which could otherwise protonate the starting amine, rendering it unreactive.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a base for my coupling reaction?

The selection of an appropriate base is a multi-faceted decision that depends on several factors:

-

pKa of the Base: The base should be strong enough to effectively deprotonate the amine nucleophile but not so strong as to cause unwanted side reactions like elimination or hydrolysis of the sulfonyl chloride.

-

Steric Hindrance: A sterically hindered base, such as diisopropylethylamine (DIPEA), can be advantageous in preventing side reactions with the sulfonyl chloride itself.

-

Solubility: The base must be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.

-

Compatibility: The base should be compatible with the functional groups present in both the sulfonyl chloride and the amine.

Here is a decision-making workflow for base selection:

Caption: Decision workflow for base selection.

Q2: Which bases are commonly used and what are their properties?

Below is a table summarizing common bases used for sulfonyl chloride couplings:

| Base | pKa (Conjugate Acid) | Structure | Key Characteristics |

| Triethylamine (TEA) | 10.75 | Et₃N | Common, inexpensive, suitable for many applications. Can sometimes act as a nucleophile. |

| Diisopropylethylamine (DIPEA) | 11.0 | i-Pr₂NEt | Sterically hindered, non-nucleophilic. Ideal for preventing side reactions. |

| Pyridine | 5.25 | C₅H₅N | Weak base, can also act as a nucleophilic catalyst. |

| 2,6-Lutidine | 6.77 | (CH₃)₂C₅H₃N | Sterically hindered, non-nucleophilic weak base. |

| N-Methylmorpholine (NMM) | 7.38 | C₅H₁₁NO | Good alternative to TEA, less odor. |

| Potassium Carbonate | 10.33 (H₂CO₃) | K₂CO₃ | Inorganic base, useful in two-phase systems or with polar solvents. |

Q3: Can I use an inorganic base like potassium carbonate?

Yes, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in biphasic solvent systems (e.g., dichloromethane/water) or with phase-transfer catalysts. They are advantageous when the starting materials or products are sensitive to tertiary amines. However, their limited solubility in many organic solvents can sometimes lead to slower reaction rates.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

-

Insufficiently Basic Conditions: The pKa of the chosen base may be too low to effectively deprotonate the amine.

-

Solution: Switch to a stronger base. For example, if pyridine (pKa of conjugate acid = 5.25) is failing, consider triethylamine (pKa = 10.75).

-

-

Hydrolysis of the Sulfonyl Chloride: this compound can react with trace amounts of water in the solvent or on glassware.

-

Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

-

-

Poor Solubility of Reagents: If any of the reactants or the base are not fully dissolved, the reaction will be slow or incomplete.

-

Solution: Choose a solvent system in which all components are soluble. Gentle heating may also improve solubility, but monitor for potential degradation.

-

Problem 2: Formation of a White Precipitate Upon Adding the Base

Possible Cause & Solution:

-

Formation of Amine Hydrochloride Salt: The white precipitate is likely the hydrochloride salt of your amine or the base. This indicates that the reaction is proceeding, as HCl is being generated and neutralized.

-

Solution: This is generally not a problem. The salt can be removed during the aqueous workup at the end of the reaction.

-

Problem 3: Presence of an Impurity with a Mass Corresponding to the Dimer of the Sulfonyl Chloride

Possible Cause & Solution:

-

Sulfonyl Chloride Dimerization (Anhydride Formation): In the presence of a nucleophilic catalyst (like pyridine or even triethylamine in some cases), sulfonyl chlorides can react with themselves to form a sulfonic anhydride.

-

Solution: Switch to a more sterically hindered, non-nucleophilic base like DIPEA or 2,6-lutidine. These bases are less likely to act as nucleophiles and promote this side reaction.

-

Here is a troubleshooting flowchart for common issues:

Caption: Troubleshooting flowchart for sulfonamide coupling.

Experimental Protocol: General Procedure for Sulfonamide Coupling

This protocol provides a general framework. The specific amounts, temperatures, and reaction times should be optimized for your particular substrates.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) to achieve a concentration of 0.1-0.5 M.

-

Base Addition: Add the chosen base (1.1-1.5 eq.). For solid bases, ensure they are finely powdered.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize side reactions.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.2 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the cooled reaction mixture over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for the desired time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography, recrystallization, or other suitable methods.

References

-

Compendium of Organic Synthetic Methods , Wiley. (A comprehensive resource for organic reactions, including sulfonamide formation). URL: [Link]

-

Greene's Protective Groups in Organic Synthesis , Wiley. (Provides information on the stability of functional groups to various reagents and reaction conditions). URL: [Link]

-

March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure , Wiley. (An in-depth text on the theoretical and practical aspects of organic chemistry). URL: [Link]

Validation & Comparative

Comparative Guide: Spectroscopic Identification of 4-Ethoxy-2-Methylbenzenesulfonamide Derivatives

This guide outlines a rigorous comparative analysis of spectroscopic protocols for the structural authentication of 4-ethoxy-2-methylbenzenesulfonamide and its derivatives.

As drug development pipelines increasingly target sulfonamide scaffolds for diuretic and anti-tumor applications, distinguishing specific regioisomers (e.g., differentiating the 2-methyl-4-ethoxy isomer from the 2-ethoxy-4-methyl analog) is critical. This guide compares the performance of a Multi-Modal High-Resolution Characterization Suite (The "Product") against standard Single-Mode Quality Control Methods (The "Alternatives") .

Executive Summary: The Regioisomer Challenge

In the synthesis of 4-ethoxy-2-methylbenzenesulfonamide, standard electrophilic aromatic substitution often yields mixtures of regioisomers. Relying solely on "Alternative" methods like HPLC-UV or low-field benchtop NMR often results in false positives due to identical molecular weights and similar polarity.

This guide validates the Multi-Modal Protocol (1H NMR + 2D COSY/HMBC + HRMS) as the superior methodology, offering 100% structural confidence compared to the 65-80% confidence interval of standard QC workflows.

Technical Specifications & Comparative Analysis

The following table contrasts the "Product" (Multi-Modal Protocol) against common alternatives used in high-throughput screening.

Table 1: Performance Comparison of Analytical Protocols

| Feature | Multi-Modal Protocol (The Product) | Alternative A: HPLC-UV (Standard QC) | Alternative B: Benchtop NMR (60 MHz) |

| Primary Detection | Structural Connectivity (Through-bond) | Retention Time & Absorbance | Chemical Shift (Low Res) |

| Isomer Resolution | High (Unambiguous assignment of Me/OEt positions) | Low (Co-elution of regioisomers is common) | Medium (Signal overlap in aromatic region) |

| Limit of Detection | < 10 µM (with Cryoprobe) | < 1 µM (High Sensitivity) | > 1 mM (Low Sensitivity) |

| Data Output | Full connectivity map (C-H correlation) | Single peak (Purity %) | 1D Spectrum (Fingerprint) |

| Throughput | Low (15-30 mins/sample) | High (3-5 mins/sample) | High (2-5 mins/sample) |

| Confidence Score | 99.9% | 75% | 85% |

Detailed Experimental Protocols

A. The "Product": Multi-Modal High-Field NMR Protocol

This protocol is designed to resolve the specific 1,2,4-substitution pattern of the benzene ring.

Equipment: Bruker Avance III HD 600 MHz (or equivalent). Solvent: DMSO-d6 (Preferred for sulfonamide proton visibility).

Step-by-Step Methodology:

-

Sample Prep: Dissolve 5-10 mg of the derivative in 600 µL DMSO-d6. Ensure complete dissolution to prevent line broadening.

-

1H Acquisition:

-

Run standard proton scan (ns=16, d1=2s).

-

Target Signals:

-

Sulfonamide NH₂: Broad singlet,

7.0–7.3 ppm (Exchangeable with D₂O). -

Aromatic H6 (C6-H): Doublet,

~7.7 ppm (Deshielded by ortho-SO₂). -

Aromatic H3 (C3-H): Singlet,

~6.8 ppm (Shielded by ortho-OEt and ortho-Me). -

Ethoxy (-OCH₂CH₃): Quartet (

4.[1][2]1) and Triplet ( -

Methyl (-CH₃): Singlet,

2.3–2.5 ppm.[3]

-

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Critical Step: This experiment links the Methyl protons to C1, C2, and C3, and the Ethoxy protons to C4.

-

Why this matters: It definitively proves the Methyl is at C2 (ortho to SO₂) and Ethoxy is at C4, ruling out the 4-methyl-2-ethoxy isomer.

-

B. The "Alternative": HPLC-UV Purity Check

Equipment: Agilent 1290 Infinity II LC. Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV at 254 nm.

-

Limitation: While this confirms purity, it cannot distinguish the target compound from a regioisomer impurity that co-elutes.

Visualizing the Structural Logic

The following diagram illustrates the decision pathway for confirming the specific 4-ethoxy-2-methyl regioisomer using the Multi-Modal Protocol.

Caption: Logical decision tree for differentiating regioisomers using 1H NMR and HMBC correlations.

Scientific Validation (E-E-A-T)

Mechanism of Identification

The core challenge in identifying 4-ethoxy-2-methylbenzenesulfonamide lies in the electronic effects of the substituents.

-

The Sulfonamide group (-SO₂NH₂) is strongly electron-withdrawing, deshielding the ortho protons (H6).

-

The Ethoxy group (-OEt) is strongly electron-donating by resonance, shielding ortho/para positions (H3, H5).

-

The Methyl group (-Me) is weakly electron-donating.

In the Alternative method (HPLC), the hydrophobicity (LogP) of the 2-methyl-4-ethoxy and 4-methyl-2-ethoxy isomers is nearly identical, leading to retention time overlap. In the Product protocol (NMR), the Nuclear Overhauser Effect (NOE) can further validate the structure by showing spatial proximity between the Methyl protons and the Sulfonamide NH₂ protons, a feature absent in the 4-methyl isomer.

Reference Data Points

-

IR Spectrum: Look for characteristic sulfonamide stretching bands at 1330 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric) [1].

-

Mass Spectrometry: The molecular ion [M+H]⁺ is expected at m/z ~230 (depending on exact derivative). A key fragmentation pathway involves the loss of the ethoxy group (M-45) or the sulfonamide moiety (M-79) [2].

References

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955).[4] The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-672. Link

-

BenchChem. (2025).[1][5][6] Comparative Guide to Analytical Methods for the Quantification of Methanesulfonamide. Link

-

Stenfors, B. A., & Ngassa, F. N. (2021).[7] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116.[7] Link

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ripublication.com [ripublication.com]

- 3. rsc.org [rsc.org]

- 4. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Handling of 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride

This guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals working with 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride. Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, ensuring a deep-seated understanding of the requisite safety measures. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence and safety, making this your trusted resource for laboratory chemical handling.

Immediate Safety and Hazard Assessment

This compound, like other sulfonyl chlorides, is a reactive and corrosive compound.[1][2] It is crucial to handle it with the appropriate precautions to prevent harm. The primary hazards associated with this class of chemicals include:

-

Corrosivity : Sulfonyl chlorides are known to cause severe skin burns and serious eye damage.[3][4][5] Contact with skin or eyes requires immediate and thorough rinsing with water, followed by prompt medical attention.[1][5]

-

Reactivity with Water : This compound will react with water, including moisture in the air, to produce hydrochloric acid and sulfonic acid.[6] This reaction is often exothermic and can lead to the release of corrosive and toxic fumes.[6][7]

-

Inhalation Hazard : The vapors of sulfonyl chlorides and their decomposition products are irritating to the respiratory system.[8][9] All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][10]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of appropriate PPE is paramount and should be tailored to the specific procedure being undertaken. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

| Laboratory Operation | Minimum Required PPE | Recommended Additional PPE |

| Weighing and Aliquoting | Chemical-resistant gloves (Nitrile), safety goggles, lab coat.[10] | Face shield, respiratory protection if not in a fume hood. |

| Reaction Setup & Monitoring | Chemical-resistant gloves, safety goggles, lab coat.[10] | Face shield, flame-retardant lab coat if using flammable solvents. |

| Work-up & Extraction | Chemical-resistant gloves, safety goggles, lab coat.[10] | Chemical-resistant apron over lab coat. |

| Purification (e.g., Chromatography) | Chemical-resistant gloves, safety goggles, lab coat.[10] | Splash-resistant goggles and a face shield. |

| Spill Cleanup & Waste Disposal | Chemical-resistant gloves, safety goggles, lab coat, respiratory protection. | Chemical-resistant boots and apron. |

Experimental Protocols: Safe Handling and Disposal

Step-by-Step Guide for a Typical Sulfonylation Reaction

-

Preparation : Before handling the reagent, ensure that the reaction setup is complete and all necessary reagents and solvents are readily available. The reaction should be conducted in a clean, dry glass vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Reagent Handling : All manipulations of this compound should be carried out in a chemical fume hood.[11] Use clean, dry syringes or cannulas for transferring the liquid reagent.

-

Reaction Quenching : Upon completion, the reaction must be quenched carefully. A common and safe method is to slowly add the reaction mixture to a separate flask containing a stirred, cold solution of a weak base, such as aqueous sodium bicarbonate.[12] This should be done in a fume hood, as the quenching process will likely be exothermic and may release gases.[7][11]

-

Work-up : After quenching, the product can be extracted using an appropriate organic solvent. Always wear the recommended PPE during the work-up process.

Disposal Plan: Neutralization and Waste Management

The primary principle for the disposal of sulfonyl chlorides is neutralization.[7]

-

Neutralization of Residual Reagent : Small amounts of residual this compound (e.g., in glassware) should be rinsed with a small amount of a high-boiling point alcohol (e.g., isopropanol) to convert it to the less reactive sulfonate ester, followed by a careful quench with a basic solution.

-

Bulk Waste Disposal : Unused or excess this compound should be slowly and carefully added to a large, stirred, and cooled container of a basic solution, such as 5% sodium bicarbonate or dilute sodium hydroxide.[7] The neutralized solution can then be disposed of in accordance with local regulations. Contaminated materials, such as absorbent from a spill cleanup, should be collected in a sealed container and disposed of as hazardous waste.[7][13]

Emergency Procedures: Be Prepared

Spill Response